molecular formula C16H17N3O2S B2368085 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 891089-51-3

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2368085
CAS No.: 891089-51-3
M. Wt: 315.39
InChI Key: XQNYUSNHHKJJKU-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of a pyrrolidinone derivative with a thiophen-2-ylmethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group may produce a hydroxyl derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, urea derivatives can act by inhibiting enzymes, binding to receptors, or interacting with nucleic acids. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the pyrrolidinone and thiophene moieties, which may confer distinct chemical and biological properties compared to other urea derivatives.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-8,12H,9-11H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYUSNHHKJJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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